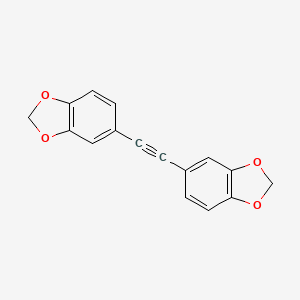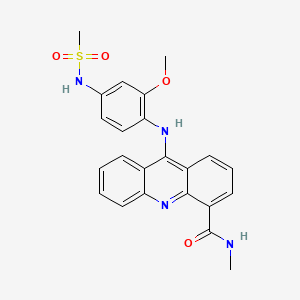
5,5'-(Ethyne-1,2-diyl)bis(2H-1,3-benzodioxole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-(Ethyne-1,2-diyl)bis(2H-1,3-benzodioxole) is an organic compound known for its unique structural properties It features two benzodioxole rings connected by an ethyne (acetylene) linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Ethyne-1,2-diyl)bis(2H-1,3-benzodioxole) typically involves the coupling of two benzodioxole units via an ethyne linkage. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions
5,5’-(Ethyne-1,2-diyl)bis(2H-1,3-benzodioxole) can undergo various chemical reactions, including:
Oxidation: The ethyne linkage can be oxidized to form diketones.
Reduction: The compound can be reduced to form the corresponding ethane derivative.
Substitution: The benzodioxole rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under appropriate conditions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of ethane derivatives.
Substitution: Formation of halogenated or nitrated benzodioxole derivatives.
科学的研究の応用
5,5’-(Ethyne-1,2-diyl)bis(2H-1,3-benzodioxole) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and advanced materials.
類似化合物との比較
Similar Compounds
5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde: Another compound with an ethyne linkage, used in the synthesis of covalent organic frameworks (COFs) and porous organic cages.
4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methyl-1H-pyrrole): A compound with a similar ethyne linkage, used in the synthesis of conjugated polymers.
Uniqueness
5,5’-(Ethyne-1,2-diyl)bis(2H-1,3-benzodioxole) is unique due to its benzodioxole rings, which provide distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as organic electronics and advanced materials.
特性
| 79238-83-8 | |
分子式 |
C16H10O4 |
分子量 |
266.25 g/mol |
IUPAC名 |
5-[2-(1,3-benzodioxol-5-yl)ethynyl]-1,3-benzodioxole |
InChI |
InChI=1S/C16H10O4/c1(11-3-5-13-15(7-11)19-9-17-13)2-12-4-6-14-16(8-12)20-10-18-14/h3-8H,9-10H2 |
InChIキー |
KQXKNNCQXQZYCR-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C#CC3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















